molecular formula C20H25NO3S B2960869 3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine CAS No. 478048-83-8

3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2960869
CAS No.: 478048-83-8
M. Wt: 359.48
InChI Key: XITWLUWLYLPZIK-UHFFFAOYSA-N
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Description

This compound belongs to the 3,4-dihydro-2H-1,4-benzoxazine class, characterized by a bicyclic structure combining a benzene ring fused with an oxazine ring. Key substituents include:

  • A methyl group at the 6-position on the benzene ring, which may influence electronic properties and lipophilicity.
  • A 4-methylphenylsulfonyl group at the 4-position, introducing a sulfonamide moiety known for modulating solubility and biological activity .

Properties

IUPAC Name

3-tert-butyl-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-14-6-9-16(10-7-14)25(22,23)21-17-12-15(2)8-11-18(17)24-13-19(21)20(3,4)5/h6-12,19H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITWLUWLYLPZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(COC3=C2C=C(C=C3)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine typically involves a multi-step process. One common method includes the reaction of 4-methylphenyl sulfonyl chloride with 3-(tert-butyl)-6-methyl-2H-1,4-benzoxazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of high-performance materials such as resins and coatings due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. The benzoxazine ring structure allows for the formation of stable complexes with proteins, modulating their function and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related benzoxazine derivatives, focusing on substituents and molecular properties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
3-(tert-Butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine (Target) tert-Butyl (C3), methyl (C6), 4-methylphenylsulfonyl (C4) C₁₉H₂₃NO₃S ~353.46 Sulfonyl group enhances polarity; tert-butyl improves stability .
Ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Chlorophenylsulfonyl (C4), ethylsulfonyl (C6), ethyl ester (C2) C₁₉H₂₀ClNO₅S₂ ~482.96 Dual sulfonyl groups increase hydrophilicity; Cl substituent adds electronegativity .
[3-(tert-Butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone tert-Butyl (C3), methyl (C6), trifluoromethylphenyl-methanone (C4) C₂₂H₂₁F₃NO₂ ~400.41 Methanone group introduces ketone functionality; CF₃ enhances electron withdrawal .
3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine Phenyl (C3) C₁₄H₁₃NO 211.26 Simpler structure; phenyl group increases aromaticity but lacks sulfonyl .
6-Acetyl-3,4-dihydro-2H-1,4-benzoxazine Acetyl (C6) C₁₀H₁₁NO₂ 177.20 Acetyl group may enhance metabolic susceptibility compared to sulfonyl .

Key Observations

Sulfonyl vs.

Steric and Stability Considerations :

  • The tert-butyl group in the target compound and ’s analog provides steric hindrance, likely improving resistance to enzymatic degradation compared to phenyl or acetyl substituents .

Functional Group Diversity :

  • Ethyl ester derivatives (e.g., ) introduce carboxylate functionalities, which could enhance solubility but reduce membrane permeability .

Biological Activity

3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 478048-83-8) is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its chemical properties, synthesis, and various biological activities based on recent studies.

  • Molecular Formula : C20_{20}H25_{25}NO3_3S
  • Molecular Weight : 359.48 g/mol
  • Structure : The compound features a benzoxazine ring, which is known for its diverse biological activities.

Synthesis

The synthesis of benzoxazine derivatives typically involves the reaction of phenolic compounds with amines and aldehydes. For this specific compound, the synthetic route includes:

  • Formation of the Benzoxazine Ring : The reaction of 2-amino phenol with tert-butyl and sulfonyl groups.
  • Characterization Techniques : The compound is characterized using NMR, IR, and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. Specifically, the compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Activity (%)
PC-3 (Prostate cancer)7.84 - 16.2>98%
MDA-MB-231 (Breast)->78%
MIA PaCa-2 (Pancreatic)->50%
U-87 MG (Glioblastoma)->25%

The compound exhibited significant inhibitory effects on cell proliferation, suggesting its potential as a lead compound for further development .

The anticancer activity is hypothesized to be mediated through several mechanisms:

  • Induction of Apoptosis : The presence of electron-donating groups enhances binding affinity to cellular targets.
  • Inhibition of Cell Cycle Progression : Studies suggest that benzoxazines can interfere with key regulatory proteins involved in cell cycle control.

Further investigations are needed to elucidate the precise molecular mechanisms involved in its anticancer activity .

Other Biological Activities

In addition to anticancer properties, benzoxazines have been reported to exhibit:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines .

Case Studies

  • Study on Anticancer Activity : A study published in Molecules demonstrated that derivatives similar to this compound displayed significant cytotoxicity against multiple cancer cell lines, with structure-activity relationship analyses indicating that specific substitutions enhance efficacy .
  • Review on Benzoxazines : A comprehensive review highlighted various biological activities associated with benzoxazine derivatives, emphasizing their potential in drug discovery for treating cancer and other diseases .

Q & A

Q. How to integrate this compound into a broader theoretical framework for drug discovery?

  • Methodology : Link to the "molecular hybridization" concept by combining benzoxazine () and sulfonamide () pharmacophores. Use QSAR models to predict ADMET properties, prioritizing log PP (<3) and polar surface area (<140 Å2^2) for CNS permeability. Validate with in vitro BBB assays .

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